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molecular formula C9H16O3 B092219 Ethyl 4,4-dimethyl-3-oxopentanoate CAS No. 17094-34-7

Ethyl 4,4-dimethyl-3-oxopentanoate

Cat. No. B092219
M. Wt: 172.22 g/mol
InChI Key: VUYNTIDSHCJIKF-UHFFFAOYSA-N
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Patent
US04031130

Procedure details

325 g of sodium hydride (80% solution in paraffin oil) were suspended in 2500 cc of diethyl carbonate and 500 cc of hexamethyl phosphoric acid triamide, 500 g of pinacolone (92%) were then slowly added dropwise at 45° to 50° C. and, on completion of the addition the reaction mixture was treated as described in 3 above. The yield was 91% of pivaloyl acetic acid ethyl ester.
Quantity
325 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4](=[O:9])[C:5]([CH3:8])([CH3:7])[CH3:6].[C:10](=O)([O:14]CC)[O:11][CH2:12][CH3:13]>CN(C)P(=O)(N(C)C)N(C)C>[CH2:12]([O:11][C:10](=[O:14])[CH2:3][C:4](=[O:9])[C:5]([CH3:8])([CH3:7])[CH3:6])[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
325 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
2500 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Step Three
Name
Quantity
500 g
Type
reactant
Smiles
CC(C(C)(C)C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CN(P(N(C)C)(N(C)C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was treated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(C(C)(C)C)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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